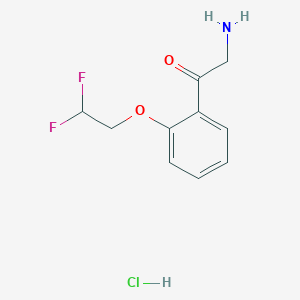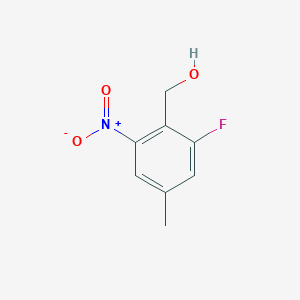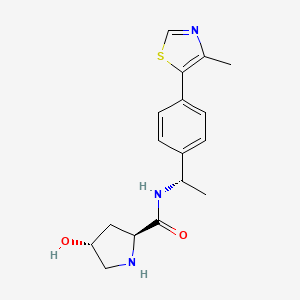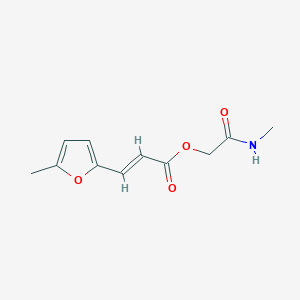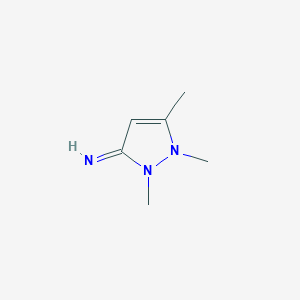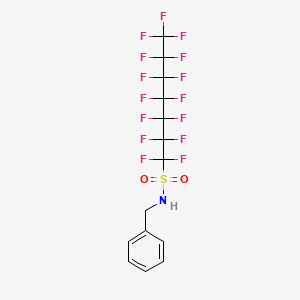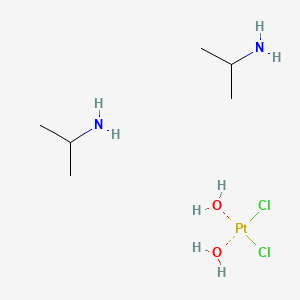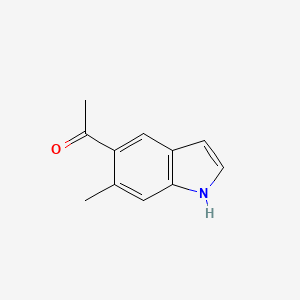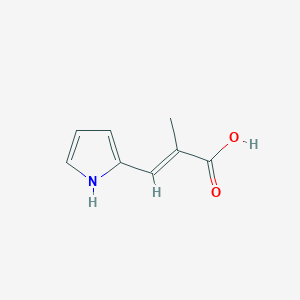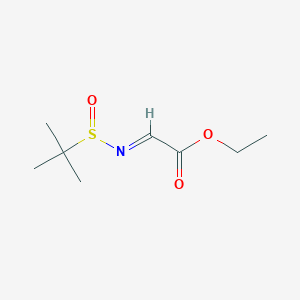-](/img/structure/B12860689.png)
Methanone, [3,5-bis(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is a complex organic compound with the molecular formula C24H23Cl2O2P It is characterized by the presence of chloromethyl and trimethylphenyl groups attached to a diphenylphosphinyl methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of acidic catalysts such as zinc chloride (ZnCl2) to facilitate the chloromethylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrochloric acid in the presence of a catalyst. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through crystallization or distillation techniques to achieve the required purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the diphenylphosphinyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- involves its interaction with molecular targets through its chloromethyl and diphenylphosphinyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Another methanone derivative with hydroxyl and methoxy groups.
Di(1H-tetrazol-5-yl)methanone oxime:
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): A compound with similar energetic properties.
Uniqueness
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is unique due to its combination of chloromethyl and diphenylphosphinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C24H23Cl2O2P |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
[3,5-bis(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone |
InChI |
InChI=1S/C24H23Cl2O2P/c1-16-21(14-25)17(2)23(18(3)22(16)15-26)24(27)29(28,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13H,14-15H2,1-3H3 |
InChI-Schlüssel |
CBFDSKXPEIGVNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)

